molecular formula C16H15NO4 B8803882 Dimethyl 4,4'-Azanediyldibenzoate

Dimethyl 4,4'-Azanediyldibenzoate

Cat. No.: B8803882
M. Wt: 285.29 g/mol
InChI Key: HJHRQHYHHLVOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 4,4'-Azanediyldibenzoate (CAS No. 17104-81-3) is an organic compound with the molecular formula C₁₆H₁₅NO₄ and a molecular weight of 285.29 g/mol . Structurally, it consists of two benzoate groups linked via a central azanediyldi (NH) group, with methyl ester functionalities at the para positions. This compound is also known as Benzoic acid, 4,4'-iminobis-, dimethyl ester and is used in pharmaceutical and materials research due to its role as a synthetic intermediate . Its purity is typically ≥98%, and it is often utilized in crystallographic studies and as a precursor for more complex molecules .

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

methyl 4-(4-methoxycarbonylanilino)benzoate

InChI

InChI=1S/C16H15NO4/c1-20-15(18)11-3-7-13(8-4-11)17-14-9-5-12(6-10-14)16(19)21-2/h3-10,17H,1-2H3

InChI Key

HJHRQHYHHLVOST-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl-4,4′-Azanediyldibenzoate

Diethyl-4,4′-Azanediyldibenzoate (compound 18a in ) shares the same azanediyldi core but replaces the methyl ester groups with ethyl esters. Key differences include:

  • Molecular Weight : The ethyl variant has a higher molecular weight due to the larger ester groups.
  • Synthetic Yield : The diethyl derivative was synthesized in 38% yield via Pd-catalyzed coupling, whereas Dimethyl 4,4'-Azanediyldibenzoate is typically prepared using modified palladium-based protocols (e.g., Pd₂(dba)₃ with binaphthyl ligands) .
  • NMR Data : The diethyl compound’s ¹H NMR (DMSO-d₆) shows distinct aromatic proton signals at δ 7.60–7.58 ppm (doublet, J = 10 Hz) and δ 7.28–7.26 ppm (doublet, J = 10 Hz), reflecting its electronic environment differences compared to the methyl analog .

Dimethyl Azobenzene-4,4′-dicarboxylate

Key distinctions:

  • Melting Point : The azobenzene derivative has a high melting point (240°C ) compared to this compound, which is reported as a crystalline powder but lacks explicit melting data .
  • Applications : The azobenzene variant is used in photoresponsive materials, whereas the azanediyldi compound is more common in pharmaceutical intermediates .

Benzil Derivatives (e.g., 4,4'-Difluorobenzil)

Benzil derivatives like 4,4'-difluorobenzil (DFB) and 4,4'-dichlorobenzil (DCB) share a diketone (C=O) core instead of an ester-amine structure. Comparisons include:

  • Reactivity: Benzil derivatives undergo photochemical reactions, whereas this compound is stable under acidic/basic conditions, similar to N-Dde-protected lipoamino acids .
  • Pharmaceutical Utility : Benzil derivatives are studied for antimicrobial activity, while the azanediyldi compound is explored in peptide synthesis and as a ligand in coordination chemistry .

Stability

  • The azanediyldi core confers stability under acidic conditions, akin to N-Dde-protected compounds, which resist cleavage by trifluoroacetic acid (TFA) but are labile to hydrazine .
  • In contrast, azobenzene derivatives degrade under UV light due to cis-trans isomerization .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound C₁₆H₁₅NO₄ 285.29 Not reported Peptide synthesis, catalysis
Diethyl-4,4′-Azanediyldibenzoate C₁₈H₁₉NO₄ ~313.35 Not reported Catalytic intermediates
Dimethyl Azobenzene-4,4′-dicarboxylate C₁₆H₁₄N₂O₄ 298.30 240 Photoresponsive materials
4,4'-Difluorobenzil (DFB) C₁₄H₈F₂O₂ 246.21 180–182 Antimicrobial agents

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